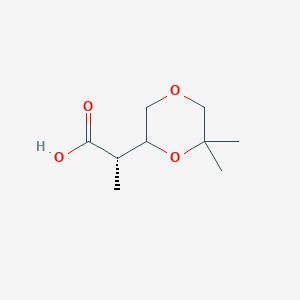
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid, also known as DMDO-PA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMDO-PA is a chiral molecule that belongs to the class of prochiral molecules. It has a molecular formula of C10H18O4 and a molecular weight of 202.25 g/mol.
Mecanismo De Acción
The mechanism of action of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is not fully understood. However, it is believed to act as an antioxidant and a neuroprotective agent. (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has been shown to inhibit the formation of reactive oxygen species (ROS) and to protect neuronal cells from oxidative stress-induced damage.
Biochemical and Physiological Effects:
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid can protect neuronal cells from oxidative stress-induced damage. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In vivo studies have shown that (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is its high enantioselectivity, which makes it a useful chiral auxiliary in organic synthesis. It also has potential applications in medicinal chemistry as a drug candidate for the treatment of various diseases. However, the synthesis of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid can be challenging and time-consuming, and its high cost can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid. One area of research is the development of more efficient and cost-effective methods for the synthesis of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid. Another area of research is the investigation of the mechanism of action of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid and its potential applications in the treatment of various diseases. Furthermore, the development of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of new drugs for the treatment of diseases.
Métodos De Síntesis
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid can be synthesized using a variety of methods. One of the most commonly used methods is the Sharpless asymmetric dihydroxylation method, which involves the reaction of olefins with osmium tetroxide and a chiral ligand. Another method involves the reaction of 2-methoxypropene with a chiral oxazaborolidine catalyst, followed by oxidation with hydrogen peroxide. Both methods yield (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid with high enantioselectivity.
Aplicaciones Científicas De Investigación
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has been extensively studied for its potential applications in various fields of science. In organic chemistry, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has been used as a chiral auxiliary for the synthesis of various compounds. It has also been used as a ligand in asymmetric catalysis. In medicinal chemistry, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(2S)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(10)11)7-4-12-5-9(2,3)13-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWIWIKMNWKWEQ-PKPIPKONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COCC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2391113.png)
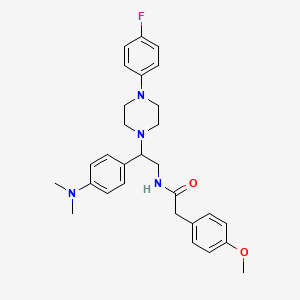
![N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2391117.png)
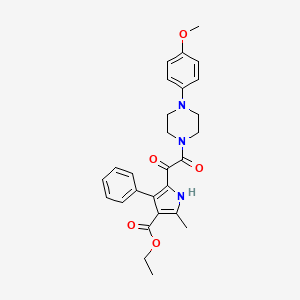
![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)
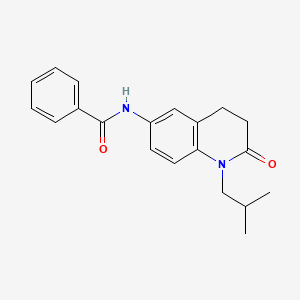

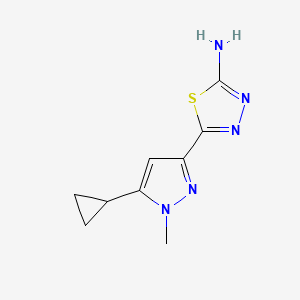
![1,3,6,7-tetramethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391130.png)


![Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2391133.png)
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate](/img/structure/B2391134.png)
![(E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2391135.png)